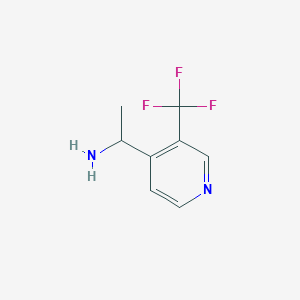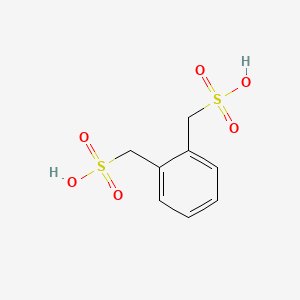
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4BrF4NO2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzoic acid, followed by the conversion of the resulting brominated product to the benzamide derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions are employed.
Major Products
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Hydrolysis: The major product is the corresponding hydroxyl derivative.
Applications De Recherche Scientifique
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
- 2-Bromo-6-fluoro-3-(trifluoromethoxy)benzamide
- 3-Bromo-4-(trifluoromethoxy)benzamide
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and trifluoromethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C8H4BrF4NO2 |
|---|---|
Poids moléculaire |
302.02 g/mol |
Nom IUPAC |
6-bromo-2-fluoro-3-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H2,14,15) |
Clé InChI |
HWHJZJBURPJPAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


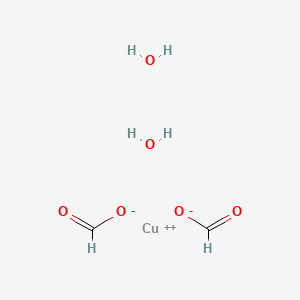
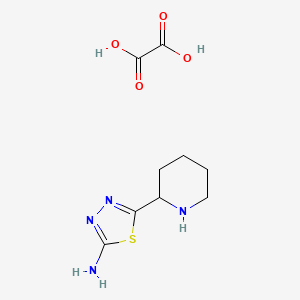
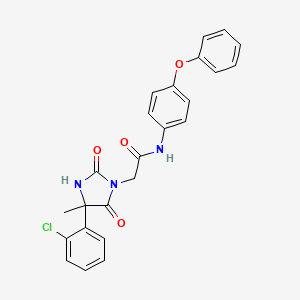
![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
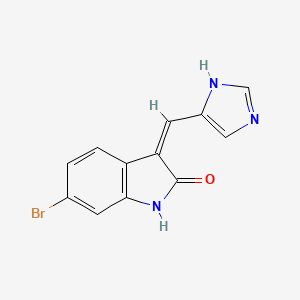
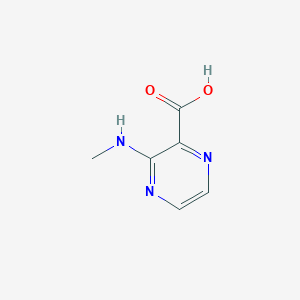
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
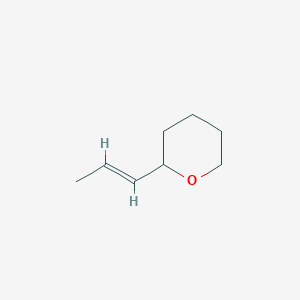


![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)
